molecular formula C15H24O2 B3144727 1,3-Dicyclohexyl-1,3-propanedione CAS No. 55846-67-8

1,3-Dicyclohexyl-1,3-propanedione

Cat. No.: B3144727
CAS No.: 55846-67-8
M. Wt: 236.35 g/mol
InChI Key: HIMLFYUFZYQSDE-UHFFFAOYSA-N
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Description

1,3-Dicyclohexyl-1,3-propanedione is an organic compound with the molecular formula C15H24O2. It is characterized by the presence of two cyclohexyl groups attached to a central 1,3-propanedione moiety.

Preparation Methods

1,3-Dicyclohexyl-1,3-propanedione can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexanecarboxylic acid ethyl ester with 1-cyclohexylethan-1-one. The reaction is typically carried out under anhydrous conditions using tetrahydrofuran as the solvent and potassium amide as the base. The reaction mixture is stirred at room temperature for several hours, followed by purification through silica gel column chromatography to obtain the desired product with a high yield .

Chemical Reactions Analysis

1,3-Dicyclohexyl-1,3-propanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the carbonyl carbon, using reagents such as Grignard reagents or organolithium compounds.

Scientific Research Applications

1,3-Dicyclohexyl-1,3-propanedione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dicyclohexyl-1,3-propanedione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and influencing various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

1,3-Dicyclohexyl-1,3-propanedione can be compared with other similar compounds, such as:

Properties

IUPAC Name

1,3-dicyclohexylpropane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h12-13H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMLFYUFZYQSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)CC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Other β-diketones can be prepared from esters and ketones containing R3 and R5 as previously defined. Thus, 1-cyclopropyl-3-phenyl-1,3-propanedione has been reported by G. W. Cannon et al., Journal of Organic Chemistry 17, 685 (1952) to be prepared as a solid, melting point 36°C to 37°C, from ethyl benzoate and cyclopropyl methylketone in the presence of sodium amide. Alternatively, it has been found that the same compound, melting point 38°C to 40°C, could be prepared from ethyl cyclopropanecarboxylate, acetophenone and sodium hydride. J. T. Adams and C. R. Hauser in Journal of the American Chemical Society 66, 1220 (1944) have prepared a series of 1-alkyl-3-phenyl-1,3-propanediones from carboxylic acid ethyl esters and acetophenone in the presence of sodium amide. Illustrative examples are tabulated employing the following equation: ##EQU2## where R3 and R5 are set forth in the Table I below.
[Compound]
Name
1-alkyl-3-phenyl-1,3-propanediones
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carboxylic acid ethyl esters
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β-diketones
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esters
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ketones
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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